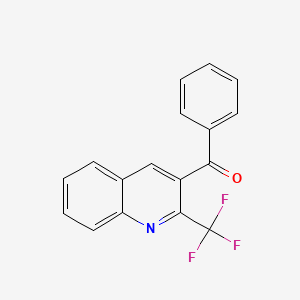
5-Hydroxy-2,3-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O2 It is a derivative of benzaldehyde, featuring hydroxyl and methyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,3-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2,3-dimethylphenol using reagents such as dichloromethyl methyl ether and titanium tetrachloride in dichloromethane . The reaction typically yields the desired aldehyde along with other regioisomers, which can be separated by chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 5-Hydroxy-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 5-Hydroxy-2,3-dimethylbenzoic acid.
Reduction: 5-Hydroxy-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-Hydroxy-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 5-Hydroxy-2,3-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting enzyme function .
類似化合物との比較
3,5-Dimethylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Dihydroxy-5,6-dimethylbenzaldehyde: Contains additional hydroxyl groups, which can significantly alter its chemical properties and reactivity.
Uniqueness: 5-Hydroxy-2,3-dimethylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
5-hydroxy-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-6-3-9(11)4-8(5-10)7(6)2/h3-5,11H,1-2H3 |
InChIキー |
KHJKPIDRIINEJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


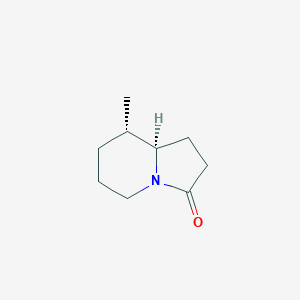
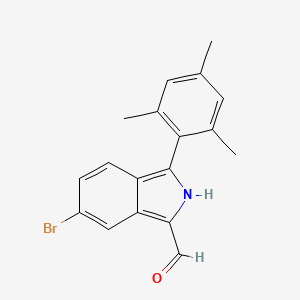
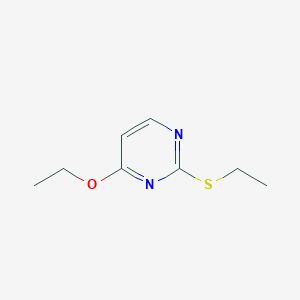
![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
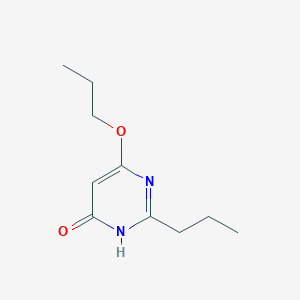
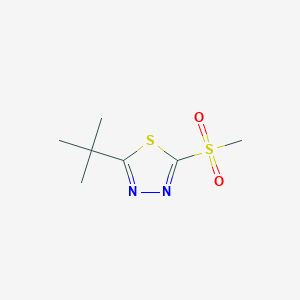
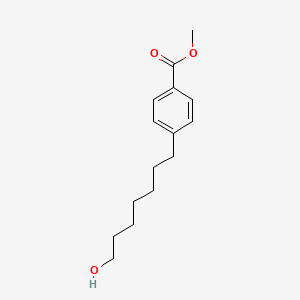
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)

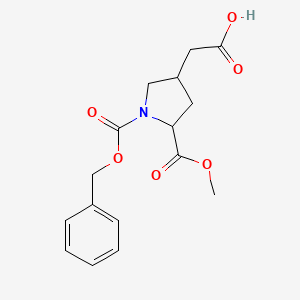
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)

